molecular formula C12H18N6 B2911790 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine CAS No. 1174852-58-4

1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B2911790
CAS No.: 1174852-58-4
M. Wt: 246.318
InChI Key: KHRDXPTVJGLTBG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₈N₆ CAS No.: 1174852-58-4 Molecular Weight: 246.31 g/mol Structural Features: This compound comprises a fused triazolo-azepine core linked to a pyrazole moiety substituted with an ethyl group at the 1-position and an amine at the 4-position (Figure 1). The azepine ring (7-membered) and triazole (5-membered) create a bicyclic system, while the pyrazole contributes to its planar aromatic character.

Synthesis: The compound is synthesized via regioselective cyclization reactions, as demonstrated in studies involving N-ethyl-N’-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]thiourea and α-bromoketones. Quantum-chemical calculations indicate solvent-dependent tautomer interconversion, with dioxane favoring the lowest energy pathway for cyclization .

Properties

IUPAC Name

1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-2-17-8-9(13)11(16-17)12-15-14-10-6-4-3-5-7-18(10)12/h8H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRDXPTVJGLTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C3N2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves multiple steps, including the formation of the triazoloazepine ring and subsequent functionalization. One common synthetic route involves the cyclization of a precursor molecule with an appropriate reagent, such as α-bromoketone . The reaction conditions typically include refluxing in a suitable solvent like toluene and the use of catalysts such as acetic acid .

Chemical Reactions Analysis

1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacteria . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents/Modifications Biological Activity Reference
Target Compound 1-Ethyl, pyrazole-4-amine Under investigation
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazolo-azepin-1-ium bromide 4-Bromoaryl, 4-methoxyphenacyl MIC: 2 µg/mL (vs. S. aureus, C. albicans)
3-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-triazolo-azepine Trifluoromethyl at pyrazole-3 Not reported
3-Methyl-1-(triazolo-azepin-3-ylmethyl)-1H-pyrazol-4-amine (QY-8487) Methyl at pyrazole-3, methylene linker Purity: 95%; synthetic intermediate
1H-Pyrazol-4-amine, 1-[(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]- hydrochloride Pyrrolo-triazole moiety, hydrochloride salt Enhanced aqueous solubility

Key Observations :

  • The trifluoromethyl group in could increase metabolic stability but may reduce solubility.
  • Salt Forms : Hydrochloride derivatives (e.g., ) improve solubility, a critical factor for bioavailability in drug development.
Pharmacological Activity Comparison

Antimicrobial Activity :

  • The bromide derivative demonstrated superior activity against Staphylococcus aureus and Candida albicans (MIC: 2 µg/mL), outperforming Cefixime and matching Linezolid’s efficacy. This highlights the importance of arylaminomethyl and phenacyl groups in enhancing antimicrobial potency.

Analgesic and Anti-inflammatory Activity :

  • Fused triazolo-azepine hybrids (e.g., 3-allyl-4-aryl-thiazol derivatives) exhibited significant analgesic effects in rodent models, likely via cyclooxygenase (COX-1/COX-2) inhibition . The target compound’s pyrazole-amine group may similarly modulate prostaglandin synthesis, but empirical validation is needed.

Biological Activity

1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (CAS No. 1174852-58-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazoloazepine structure followed by the introduction of the ethyl and pyrazol amine groups. The synthetic route often employs various reagents and conditions to achieve high yields and purity.

Antimicrobial Activity

Recent studies indicate that compounds related to 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study reported MIC values for derivatives against various strains of bacteria and fungi. The most sensitive strains included Staphylococcus aureus and Candida albicans, with MIC values ranging from 6.2 to 25.0 mg/mL for certain derivatives .
Compound DerivativeTarget OrganismMIC (mg/mL)
3fаS. aureus6.2
5fаC. albicans25.0
Other derivativesGram-negative bacteria>50

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise in anticancer activity. Research indicates that related triazole compounds can induce apoptosis in cancer cells. For example:

  • Mechanism of Action : Compounds similar to 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine have been found to upregulate pro-apoptotic genes (e.g., Bax) while downregulating anti-apoptotic genes (e.g., Bcl2), leading to increased apoptosis in breast cancer cell lines .

Case Studies

Several case studies have documented the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study highlighted the synthesis of various triazolo derivatives that exhibited broad-spectrum antimicrobial activity comparable to established antibiotics like Linezolid and Fluconazole .
  • Cancer Cell Studies : Another research effort demonstrated that specific derivatives could significantly inhibit cell proliferation in breast cancer models by inducing cell cycle arrest at the G2/M phase .

Q & A

Q. How should researchers validate the reproducibility of synthetic protocols across labs?

  • Inter-lab validation :
  • Share detailed SOPs including reaction stoichiometry, catalyst purity (≥99%), and inert atmosphere requirements (N2/Ar) .
  • Cross-validate NMR/HRMS data using centralized spectral databases (e.g., PubChem) .
  • Report yields as mean ± SD from triplicate experiments .

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